Product packaging for 2,3-Dichloro-5-iodotoluene(Cat. No.:CAS No. 1803809-35-9)

2,3-Dichloro-5-iodotoluene

Cat. No.: B1448639
CAS No.: 1803809-35-9
M. Wt: 286.92 g/mol
InChI Key: CHLDLLGJKHCRBA-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Systems in Advanced Organic Chemistry

Halogenated aromatic compounds are fundamental building blocks and intermediates in modern organic synthesis. The introduction of halogen atoms into an aromatic system significantly alters the molecule's electronic properties, reactivity, and biological activity. researchgate.netbohrium.com This makes them invaluable in numerous applications, including the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials like dyes. researchgate.net

The carbon-halogen bond serves as a versatile functional handle for a wide range of chemical transformations. Notably, it is a key site for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govresearchgate.net The ability to selectively introduce and then modify these halogen groups allows chemists to construct complex molecular architectures with high precision. nih.gov Furthermore, halogenation can enhance the therapeutic potential of drug candidates by modifying properties like lipophilicity and metabolic stability. sigmaaldrich.com

Structural Context of 2,3-Dichloro-5-iodotoluene within Dihaloiodotoluene Frameworks

This compound belongs to the dihaloiodotoluene family, which are toluene (B28343) molecules substituted with two chlorine atoms and one iodine atom. The identity and utility of these compounds are defined by the specific placement of the three halogen atoms on the benzene (B151609) ring. This substitution pattern dictates the molecule's steric and electronic environment, which in turn governs its reactivity.

The iodine atom in these frameworks is the most polarizable and possesses the weakest carbon-halogen bond, making it the most reactive site for transformations like nucleophilic substitution and metal-catalyzed cross-coupling reactions. The chlorine atoms are less reactive, allowing for sequential and site-selective functionalization. nih.gov For instance, in a palladium-catalyzed reaction, the iodine atom would typically react first. researchgate.net The relative positions of the halogens and the methyl group also influence the regioselectivity of further reactions due to their directing effects. researchgate.netscribd.com

To illustrate the structural diversity, the table below compares several dihaloiodotoluene isomers.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Halogen Positions
This compound 1,2-Dichloro-3-iodo-5-methylbenzeneC₇H₅Cl₂I286.93Cl: 2,3; I: 5
3,4-Dichloro-2-iodotoluene 1,2-Dichloro-3-iodo-4-methylbenzeneC₇H₅Cl₂I286.93Cl: 3,4; I: 2
3,5-Dichloro-2-iodotoluene 1,5-Dichloro-2-iodo-3-methylbenzeneC₇H₅Cl₂I286.93Cl: 3,5; I: 2

This table presents a selection of dihaloiodotoluene isomers to highlight structural variations.

Current Research Landscape and Future Directions in Halogenated Arene Chemistry

The field of halogenated arene chemistry is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign synthetic methods. sioc-journal.cn Recent progress has focused on moving away from traditional halogenation techniques that often use harsh and toxic reagents. researchgate.netsioc-journal.cn

Key research trends include:

Catalytic Halogenation: The use of catalysts, including Lewis and Brønsted acids, to activate halogenating agents like N-halosuccinimides (NXS) allows for milder reaction conditions and improved regioselectivity. researchgate.netacs.org

C-H Activation: Directing group-assisted, transition-metal-catalyzed C-H halogenation is a powerful strategy for selectively functionalizing specific positions on an aromatic ring, minimizing the need for pre-functionalized starting materials.

Photocatalysis: Visible-light-driven halogenation has emerged as a green chemistry approach, offering mild reaction conditions and high functional group tolerance. bohrium.com

Biocatalysis: The use of enzymes, such as haloperoxidases, provides a highly selective and sustainable method for halogenating organic substrates under ambient conditions. sioc-journal.cn

Hypervalent Iodine Reagents: These compounds are widely used as environmentally friendly reagents for halogenations and various other oxidative functionalizations. acs.org Research continues to develop new hypervalent iodine reagents and their synthetic applications. acs.orgresearchgate.net

Future research will likely focus on refining these methods to achieve even greater control over selectivity (chemo-, regio-, and stereo-), expanding the substrate scope, and applying these advanced techniques to the synthesis of complex, high-value molecules.

Defining the Academic Scope of Research on this compound

Specific academic research focusing exclusively on this compound is limited. Its primary role in a research context is that of a specialized synthetic intermediate or a building block for constructing more complex molecules. The academic interest in this compound lies in the strategic and differential reactivity of its three halogen substituents.

The key research applications for a compound like this compound include:

Sequential Cross-Coupling Reactions: Its structure is ideal for stepwise functionalization. The highly reactive C-I bond can be selectively targeted in a first cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira), leaving the two C-Cl bonds intact for subsequent, different coupling reactions under more forcing conditions. nih.govresearchgate.netmdpi.com This allows for the modular and controlled synthesis of polysubstituted aromatic compounds.

Synthesis of Novel Materials and Bioactive Compounds: As a polyhalogenated arene, it serves as a precursor for creating novel organic materials, pharmaceuticals, or agrochemicals, where the specific substitution pattern is crucial for the final product's desired properties.

Mechanistic Studies: Polysubstituted compounds like this are excellent substrates for studying the mechanisms of catalytic reactions, including investigating factors that control site-selectivity in cross-coupling and C-H activation processes. nih.gov

In essence, while not a widely studied end-product itself, the academic value of this compound is derived from its potential as a versatile tool in synthetic organic chemistry for the assembly of complex molecular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2I B1448639 2,3-Dichloro-5-iodotoluene CAS No. 1803809-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-5-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLDLLGJKHCRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2,3 Dichloro 5 Iodotoluene Analogues

Reactivity at the Halogen Centers (Iodine and Chlorine)

The reactivity of halogenated toluenes is highly dependent on the nature of the halogen and its position on the aromatic ring. In the case of 2,3-dichloro-5-iodotoluene analogues, the iodine atom at the 5-position is the most common site for oxidative addition, leading to the formation of hypervalent iodine species. The chlorine atoms, in contrast, are more susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. Furthermore, both the carbon-iodine and carbon-chlorine bonds can undergo homolytic cleavage to participate in radical reactions.

Hypervalent Iodine Chemistry Derived from the 5-Iodo Position

The iodine atom in aryl iodides can be readily oxidized to higher valence states, typically +3 and +5, forming hypervalent iodine compounds. These species are valuable reagents in organic synthesis, acting as powerful oxidants and electrophiles. diva-portal.orgwikipedia.org

The synthesis of hypervalent iodine(III) compounds from iodoarenes is a well-established field. nih.govnih.gov Dichloroiodoarenes can be prepared by the direct oxidation of the corresponding iodoarene with chlorine gas or other chlorinating agents. nih.gov For instance, an analogue of this compound could be converted to its corresponding dichloroiodoarene by treatment with a suitable chlorine source.

(Diacetoxyiodo)arenes are another important class of hypervalent iodine(III) reagents. nih.gov These can be synthesized by the oxidation of iodoarenes in the presence of acetic acid. nih.gov Common oxidants for this transformation include peracetic acid, sodium perborate, and m-chloroperoxybenzoic acid (mCPBA). nih.govorganic-chemistry.org A general procedure for the synthesis of (diacetoxyiodo)arenes involves reacting the iodoarene with an oxidant in acetic acid. researchgate.net

Reactant (Iodoarene Analogue)OxidantProduct (Diacetoxyiodoarene)
This compoundPeracetic Acid2,3-dichloro-5-(diacetoxyiodo)toluene
This compoundSodium Perborate2,3-dichloro-5-(diacetoxyiodo)toluene
This compoundmCPBA2,3-dichloro-5-(diacetoxyiodo)toluene

Further oxidation of iodine(III) compounds or direct oxidation of iodoarenes under more forcing conditions can lead to the formation of iodine(V) species, such as iodylarenes (ArIO2). nih.gov

Characterization of these hypervalent iodine compounds is typically achieved through spectroscopic methods such as NMR and mass spectrometry, and in some cases, X-ray crystallography.

Hypervalent iodine(III) reagents, such as dichloroiodoarenes and diacetoxyiodoarenes, can undergo ligand exchange reactions where the ligands attached to the iodine atom are replaced by other nucleophiles. acs.orgsavemyexams.comlibretexts.orglibretexts.orgsavemyexams.com This process is fundamental to the reactivity of these compounds and allows for the in situ generation of a wide variety of reactive species. nih.govprinceton.edu For example, treatment of a (diacetoxyiodo)arene with a different carboxylic acid can lead to the formation of a new [bis(acyloxy)iodo]arene. nih.gov

The elucidation of intermediates in these reactions is often challenging due to their transient nature. However, techniques such as low-temperature NMR spectroscopy and computational studies have been instrumental in identifying and characterizing key intermediates. diva-portal.orgdiva-portal.org These studies have provided valuable insights into the reaction mechanisms.

Hypervalent iodine reagents are versatile oxidants capable of promoting a wide range of transformations. researchgate.netmasterorganicchemistry.comyoutube.comyoutube.com The mechanisms of these oxidations can be complex and are often dependent on the substrate and reaction conditions. nih.gov

In many cases, the reaction is initiated by a ligand exchange step, followed by reductive elimination from the iodine(III) center. princeton.eduscripps.edu For example, the oxidation of an alcohol to an aldehyde or ketone by a (diacetoxyiodo)arene is thought to proceed through an intermediate where the alcohol is coordinated to the iodine atom. Subsequent deprotonation and reductive elimination of iodobenzene (B50100) and acetic acid yield the oxidized product.

Recent research has also highlighted the involvement of radical pathways in some hypervalent iodine-mediated reactions. nih.gov These reactions may proceed through single-electron transfer (SET) processes, generating radical intermediates that can undergo further transformations.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Toluene (B28343) Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings bearing halogens and electron-withdrawing groups. nih.govresearchgate.netyoutube.comyoutube.comlibretexts.orgpressbooks.pubyoutube.comyoutube.com In analogues of this compound, the chlorine atoms are potential sites for SNAr reactions. The rate and regioselectivity of these reactions are influenced by the electronic nature of the substituents on the aromatic ring.

Radical Reactions Involving Aryl Halides

Aryl halides can participate in a variety of radical reactions, often initiated by photoredox catalysis or other radical initiators. wikipedia.orgresearchgate.net The carbon-halogen bond can undergo homolytic cleavage to generate an aryl radical, which can then engage in subsequent bond-forming reactions. acs.orgresearchgate.net

In the context of this compound analogues, both the carbon-iodine and carbon-chlorine bonds could potentially undergo radical cleavage. Generally, the C-I bond is weaker and more susceptible to homolysis than the C-Cl bond. Aryl radicals generated from such precursors can be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. acs.org

Aromatic Ring Functionalization and Transformations

The aromatic core of this compound is amenable to a range of functionalization reactions. The interplay of the directing effects of the substituents—the ortho, para-directing methyl group and the deactivating but ortho, para-directing chloro and iodo groups—dictates the regiochemical outcome of these transformations.

Electrophilic Aromatic Substitution on Substituted Toluene Systems

Electrophilic aromatic substitution (EAS) is a fundamental process for the modification of aromatic rings. In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the ring.

For a molecule like this compound, the directing effects of the substituents must be considered. The methyl group is an activating, ortho, para-director, while the chloro and iodo groups are deactivating, yet also ortho, para-directing. The combined effect of these groups suggests that electrophilic attack will be directed to the positions that are most activated and least sterically hindered. In the case of this compound, the potential sites for electrophilic attack are the C4 and C6 positions. The C4 position is ortho to the iodine and meta to the two chlorine atoms and the methyl group. The C6 position is ortho to the methyl group and one chlorine atom, and meta to the other chlorine and the iodine atom. The interplay of these electronic and steric factors will determine the final product distribution in an EAS reaction. For instance, in nitration reactions, which utilize a nitronium ion (NO₂⁺) as the electrophile, the substitution pattern would be dictated by the cumulative influence of these groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionActivating/Deactivating GroupsDirecting EffectSteric HindrancePredicted Reactivity
C4I (o), Cl (m), CH₃ (m)MixedModeratePossible
C6CH₃ (o), Cl (o), Cl (m), I (m)MixedHighLess Likely

Directed C-H Activation and Functionalization Strategies Adjacent to Halogens

More contemporary approaches involve the installation of a directing group that can then facilitate C-H activation at a specific position. For instance, if a suitable directing group were installed at the methyl group of this compound, it could direct a transition metal catalyst to activate the C-H bonds at the C2 or C6 positions of the aromatic ring. The choice of catalyst and reaction conditions would be crucial in achieving selective functionalization and avoiding competing reactions at the halogenated positions.

Oxidative Dearomatization and Cyclization Reactions

Oxidative dearomatization is a process that converts a planar, aromatic system into a non-aromatic, three-dimensional structure. This transformation can be a powerful strategy for the synthesis of complex polycyclic scaffolds. Hypervalent iodine reagents are often employed in these reactions. For an electron-deficient aromatic ring like that of this compound, oxidative dearomatization would likely require potent oxidizing agents and carefully controlled reaction conditions to achieve the desired transformation and prevent unwanted side reactions.

Subsequent cyclization reactions of the dearomatized intermediates can lead to the formation of intricate molecular architectures. The substitution pattern of the starting material would play a crucial role in directing the outcome of these cyclization reactions, potentially allowing for the stereoselective synthesis of complex products.

Cross-Coupling Reactions of Dihaloiodotoluenes

The presence of multiple carbon-halogen bonds of varying reactivity in this compound makes it an excellent substrate for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for sequential and site-selective functionalization.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds in this compound is a key feature that can be exploited for selective synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. For this compound, the Suzuki-Miyaura coupling would be expected to occur selectively at the C-I bond. A variety of aryl- and vinylboronic acids or esters could be coupled at this position under standard palladium catalysis, leaving the C-Cl bonds intact for potential subsequent transformations.

Heck Reaction: The Heck reaction couples an organic halide with an alkene. Similar to the Suzuki-Miyaura coupling, the Heck reaction of this compound would be anticipated to proceed at the C-I bond. This would allow for the introduction of a variety of substituted vinyl groups at the C5 position.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of this compound would also be expected to occur selectively at the C-I bond, providing a route to 5-alkynyl-2,3-dichlorotoluene derivatives.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides
ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, baseBiaryl
HeckAlkenePd(OAc)₂, PPh₃, baseSubstituted alkene
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, baseAryl alkyne

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, provide alternative methods for the formation of carbon-heteroatom bonds. These reactions are particularly useful for the formation of C-O and C-N bonds. For this compound, a copper-catalyzed coupling with an alcohol or a phenol (B47542) (Ullmann ether synthesis) would be expected to occur at the C-I bond, leading to the formation of a diaryl ether. Similarly, coupling with an amine would yield an N-arylated product. The milder reaction conditions often associated with modern copper-catalyzed systems, as compared to traditional Ullmann reactions, make this an attractive strategy for the functionalization of this substituted toluene.

Transition-Metal-Free Coupling Methodologies

The pursuit of more sustainable and economical synthetic routes has spurred significant interest in transition-metal-free coupling reactions. These methodologies offer an alternative to traditional palladium- or copper-catalyzed processes, avoiding the cost, toxicity, and potential for product contamination associated with residual metals. For multi-halogenated substrates such as this compound, these approaches primarily involve the generation of highly reactive intermediates like aryl radicals or arynes.

One of the most prominent transition-metal-free methods applicable to aryl halides is Base-Promoted Homolytic Aromatic Substitution (BHAS) . beilstein-journals.orgcas.cn This reaction typically employs a strong base, such as potassium tert-butoxide (KOtBu), often in the presence of an organic ligand or promoter, to facilitate the formation of an aryl radical from an aryl halide. cas.cnacs.org The mechanism is thought to involve a single-electron transfer (SET) from a complex of the base and promoter to the aryl halide, generating a radical anion. This intermediate then fragments, cleaving the carbon-halogen bond to release a halide anion and the desired aryl radical. acs.org The generated aryl radical can then engage in various carbon-carbon or carbon-heteroatom bond-forming reactions.

Another significant pathway in transition-metal-free arylations involves the use of hypervalent iodine reagents . beilstein-journals.org Diaryliodonium salts, for instance, can serve as electrophilic arylating agents under metal-free conditions, reacting with a variety of nucleophiles. beilstein-journals.org The mechanism of these reactions can vary, sometimes proceeding through a ligand coupling pathway on the iodine(III) center. beilstein-journals.org

Photocatalysis has also emerged as a powerful tool for initiating transition-metal-free couplings. acs.org Visible-light photoredox catalysts can facilitate the generation of aryl radicals from aryl halides under mild conditions. This approach is particularly attractive due to its operational simplicity and the use of light as a traceless reagent.

While these methodologies are well-established for a range of aryl halides, their application to complex, multi-halogenated systems like this compound introduces significant challenges related to selectivity, which will be discussed in the subsequent section. The reactivity of the different carbon-halogen bonds (C-I vs. C-Cl) and the potential for reaction at various positions on the aromatic ring must be carefully considered.

Regioselectivity and Chemoselectivity in Multi-Halogenated Substrates

In the context of a multi-halogenated compound like this compound, the concepts of regioselectivity and chemoselectivity are of paramount importance in predicting and controlling the outcome of transition-metal-free coupling reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary chemoselective challenge lies in the differential reactivity of the carbon-iodine (C-I) bond versus the carbon-chlorine (C-Cl) bonds. Generally, the C-I bond is significantly weaker and more readily cleaved than the C-Cl bond. This difference in bond strength dictates that under most transition-metal-free conditions that generate aryl radicals via halogen abstraction, the C-I bond will be selectively cleaved. For instance, in a BHAS reaction, the lower reduction potential of the aryl iodide compared to the aryl chloride would favor the formation of the 2,3-dichloro-5-tolyl radical.

Regioselectivity pertains to the position at which a reaction occurs. For a substrate like this compound, once the 2,3-dichloro-5-tolyl radical is formed (assuming chemoselective C-I bond cleavage), its subsequent reaction with another aromatic species (a C-H arylation, for example) can lead to a mixture of constitutional isomers. Transition-metal-free radical arylations are notoriously difficult to control in terms of regioselectivity. acs.org The addition of the aryl radical to another arene is often fast and not highly sensitive to steric or electronic directing effects, frequently resulting in a statistical mixture of ortho, meta, and para isomers. acs.org This is a significant drawback compared to many transition-metal-catalyzed processes, which can offer high regioselectivity through mechanisms involving directed C-H activation or ordered bond formation.

The table below illustrates hypothetical outcomes of a transition-metal-free arylation of benzene (B151609) with the radical generated from this compound, showcasing the typical lack of regioselectivity.

Table 1: Hypothetical Product Distribution in a Transition-Metal-Free Arylation of Benzene with this compound

Entry Coupling Partner Reaction Conditions Product(s) Isomer Ratio (o:m:p) Total Yield (%)
1 Benzene KOtBu, 1,2-dimethoxyethane, 100 °C 2,3-Dichloro-5-phenyltoluene 45:35:20 65
2 Benzene Photocatalyst, Blue LED, 25 °C 2,3-Dichloro-5-phenyltoluene 42:38:20 72

This data is illustrative and based on general trends in transition-metal-free radical arylations. Specific experimental results for this compound were not available in the searched literature.

Furthermore, if the reaction conditions were harsh enough to cleave the C-Cl bonds, or if a different reaction mechanism such as one involving aryne intermediates were at play, the regiochemical outcome would be even more complex. For instance, elimination of HCl from a dichlorinated ring could potentially lead to different aryne regioisomers, each reacting to give a distinct set of products.

The interplay between the electronic effects of the chlorine atoms and the methyl group on the stability of radical intermediates and the transition states of their subsequent reactions also influences selectivity. However, in many documented cases of transition-metal-free radical arylations of substituted arenes, the statistical distribution of isomers often predominates, highlighting a key challenge in applying these otherwise attractive synthetic methods to complex molecules. acs.org

The following table summarizes the key selectivity considerations for this compound in transition-metal-free coupling reactions.

Table 2: Selectivity Considerations in Transition-Metal-Free Couplings of this compound

Selectivity Type Bonds/Positions Involved Predicted Outcome Rationale
Chemoselectivity C-I vs. C-Cl Preferential cleavage of the C-I bond. The C-I bond is weaker and has a lower reduction potential than the C-Cl bond, making it more susceptible to radical formation.
Regioselectivity ortho, meta, para positions of a coupling partner Poor selectivity, leading to a mixture of isomers. Radical addition to aromatic rings is typically fast and not highly directed by steric or electronic factors, often resulting in a near-statistical product distribution.

This table is based on established principles of chemical reactivity and trends observed for analogous compounds.

Spectroscopic and Advanced Analytical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 2,3-Dichloro-5-iodotoluene at an atomic level. Each technique provides a unique piece of the structural puzzle, and together they allow for a complete and unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information for structural confirmation and differentiation from other isomers.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. Due to the substitution pattern on the toluene (B28343) ring, two aromatic protons would be visible, along with a single peak for the methyl group protons.

The two aromatic protons (H-4 and H-6) would appear as distinct signals in the downfield region (typically 7.0-8.0 ppm), characteristic of aromatic protons. Their splitting patterns would be indicative of their relationship; they are expected to show meta-coupling, appearing as doublets.

The methyl group (CH₃) protons would give rise to a single, unsplit peak (a singlet) in the upfield region (around 2.4 ppm).

The precise chemical shifts can be influenced by the solvent used. carlroth.com Data from related compounds like 2-iodotoluene (B57078) show the methyl peak around 2.4 ppm and aromatic protons between 6.8 and 7.8 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a total of seven distinct signals, corresponding to each unique carbon atom in the molecule (six in the aromatic ring and one in the methyl group).

The carbon atoms bonded to the electronegative chlorine and iodine atoms would be shifted downfield.

The methyl carbon would appear at the most upfield position (typically 15-25 ppm).

The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure and is crucial for distinguishing it from other dichlorinated and iodinated toluene isomers.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~2.4 (s, 3H)~20
C1-~140
C2-~135
C3-~138
C4~7.5 (d, 1H)~132
C5-~95
C6~7.8 (d, 1H)~142

Note: This table presents predicted values based on general principles and data from analogous compounds. Actual experimental values may vary. s = singlet, d = doublet.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₅Cl₂I), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

The presence of chlorine and iodine atoms would result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), and iodine has one stable isotope, ¹²⁷I. The presence of two chlorine atoms would lead to a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 9:6:1.

Fragmentation analysis would reveal information about the stability of different parts of the molecule. Expected fragmentation pathways would include the loss of a methyl group (-15 amu), a chlorine atom (-35/37 amu), or an iodine atom (-127 amu). The mass spectrum of a related compound, 3-iodotoluene, shows a prominent molecular ion peak and a significant fragment corresponding to the loss of iodine. nih.gov

Predicted Mass Spectrometry Data for this compound

Fragment Formula Predicted m/z Notes
[M]⁺[C₇H₅³⁵Cl₂¹²⁷I]⁺301.88Molecular ion
[M+2]⁺[C₇H₅³⁵Cl³⁷Cl¹²⁷I]⁺303.88Isotopic peak
[M+4]⁺[C₇H₅³⁷Cl₂¹²⁷I]⁺305.88Isotopic peak
[M-CH₃]⁺[C₆H₂Cl₂I]⁺286.86Loss of a methyl group
[M-Cl]⁺[C₇H₅ClI]⁺266.92Loss of a chlorine atom
[M-I]⁺[C₇H₅Cl₂]⁺159.98Loss of an iodine atom

Note: m/z values are calculated for the most abundant isotopes. The table is for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and fingerprint the molecule based on its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands.

C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ region would be indicative of the carbon-chlorine bonds.

C-I stretching: The carbon-iodine bond vibration would appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Aromatic substitution pattern: The pattern of weak overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ could help confirm the 1,2,3,5-tetrasubstituted pattern of the benzene (B151609) ring.

For comparison, IR spectra are available for related compounds like 3,5-dichloro-4-iodonitrobenzene. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The C=C stretching and the symmetric vibrations of the molecule would be expected to give strong Raman signals.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine bond lengths, bond angles, and intermolecular interactions. This method is the gold standard for unambiguous structural proof and can reveal details about the molecular packing in the crystal lattice. The process involves crystallizing the compound and then diffracting X-rays off the resulting crystal to determine the arrangement of atoms. While powerful, obtaining a crystal of sufficient quality can be a significant challenge.

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for separating this compound from reaction byproducts, starting materials, and other isomers, as well as for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC): GC is an ideal technique for analyzing volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to quantify the purity of the compound and identify impurities. The retention time in a GC system is a characteristic property of the compound under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate). GC-MS is a particularly powerful combination, as it provides both separation and structural identification of the components of a mixture. nih.govshimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses a liquid mobile phase to pass the sample through a packed column. wur.nl For a relatively non-polar compound like this compound, reversed-phase HPLC would likely be employed, using a non-polar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). HPLC is advantageous for analyzing less volatile compounds or mixtures that are not suitable for GC. A Diode-Array Detector (DAD) can provide a UV-Vis spectrum of the eluting peak, which can aid in its identification. The purity of the sample is determined by the relative area of the main peak.

Enantiomeric Excess Determination using Chiral Chromatography

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images. nih.gov These mirror-image forms are called enantiomers. gcms.cz Enantiomers possess identical physical properties such as boiling point and density, but they can exhibit different biological activities and rotate plane-polarized light in opposite directions. sigmaaldrich.com The determination of enantiomeric excess (ee), which measures the purity of a chiral sample, is critical in many fields, particularly in the pharmaceutical industry. gimitec.com

Chiral chromatography is the primary technique used to separate and quantify enantiomers. gcms.czuma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com

However, the molecular structure of this compound lacks a chiral center. A chiral center, typically an asymmetric carbon atom, is bonded to four different functional groups. gcms.cz In this compound, none of the carbon atoms in the benzene ring are bonded to four different groups, and the methyl group's carbon is bonded to three hydrogen atoms. Therefore, the molecule is achiral and does not exist as enantiomers. As a result, the technique of chiral chromatography for determining enantiomeric excess is not applicable to this compound.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. The results are used to confirm the empirical and molecular formula of a synthesized compound. For a pure sample of this compound (C₇H₅Cl₂I), the experimentally determined percentages of carbon, hydrogen, chlorine, and iodine should closely match the theoretical values calculated from its chemical formula.

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent elements. The molecular weight of this compound is 316.90 g/mol .

Table 3: Theoretical Elemental Composition of this compound (C₇H₅Cl₂I)

Element Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon (C) 12.011 7 84.077 26.53%
Hydrogen (H) 1.008 5 5.040 1.59%
Chlorine (Cl) 35.453 2 70.906 22.37%
Iodine (I) 126.90 1 126.90 39.98%

| Total | | | 316.923 | 100.00% |

A comparison of the experimental results from an elemental analyzer with the theoretical values in Table 3 provides a stringent test of the compound's purity and confirms its stoichiometric composition.

Theoretical and Computational Studies of 2,3 Dichloro 5 Iodotoluene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms, the distribution of electrons, and the nature of chemical bonds, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate a wide array of electronic properties.

For a molecule like 2,3-Dichloro-5-iodotoluene, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict key structural and electronic parameters. The geometry optimization process finds the lowest energy conformation of the molecule. For analogous dichlorotoluene isomers, DFT calculations have been employed to determine their optimized geometries and relative stabilities. For example, studies on para amino-dichloro chalcone isomers using the B3LYP/6-311G(d,p) level of theory have shown how the positions of chlorine atoms influence the stability and electronic properties of the molecule nih.govnih.gov.

Table 1: Representative DFT-Calculated Properties for a Halogenated Toluene (B28343) Analogue (Note: Data is illustrative and based on calculations for similar compounds.)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment1.8 D

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties, often considered the "gold standard" in computational chemistry.

While computationally more demanding than DFT, ab initio calculations are invaluable for benchmarking and for systems where electron correlation effects are particularly important. For instance, a study on the ionic states of iodobenzene (B50100) utilized multi-configuration self-consistent field (MCSCF) calculations to accurately determine ionization energies aip.org. Such methods could be applied to this compound to obtain precise values for its ionization potential and electron affinity, providing a deeper understanding of its behavior in redox reactions. High-level ab initio calculations are also crucial for accurately describing non-covalent interactions, such as halogen bonding, which could play a role in the condensed-phase behavior of this compound.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the energetic feasibility of a proposed mechanism.

Transition State Localization and Intrinsic Reaction Coordinate Analysis

A key aspect of mechanistic studies is the localization of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can search for and optimize the geometry of the TS. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving this compound, such as further electrophilic substitution, computational chemists can model the approach of an electrophile to the aromatic ring and locate the corresponding transition state. For example, computational studies on the electrophilic chlorination and iodination of arenes have been carried out at the B3LYP/6-311G* level to optimize the structures of intermediates and transition states researchgate.net.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation follows the reaction path downhill from the transition state, connecting it to the reactants and products, thereby confirming that the located TS is the correct one for the reaction of interest.

Energetic Profiles and Kinetic Modeling of Halogenation and Derivatization Reactions

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate.

For a hypothetical electrophilic nitration of this compound, the activation energies for attack at the different available positions on the aromatic ring can be calculated. These calculations would reveal the most likely position for the incoming nitro group. The relative energies of the intermediates and products also determine the thermodynamics of the reaction.

Table 2: Illustrative Energetic Data for a Hypothetical Electrophilic Substitution Reaction (Note: Data is conceptual and for illustrative purposes.)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate (σ-complex)+5.8
Products-10.5

This energetic data can then be used in kinetic modeling to predict reaction rates under different conditions.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can go beyond explaining known reactivity and can be used to predict the outcome of unknown reactions. This is particularly valuable in synthetic chemistry for designing new reaction pathways and optimizing reaction conditions.

The electronic properties calculated using DFT, such as the HOMO and LUMO energies and the distribution of atomic charges, can be used to predict the reactivity and selectivity of this compound. For example, in an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the positions on the ring with the highest electron density (most negative partial charge). The HOMO of the molecule often indicates the sites most susceptible to electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models offer another approach to predicting reactivity researchgate.net. These models establish a mathematical relationship between the chemical structure and a particular activity or property. For a series of halogenated compounds, a QSAR model could be developed to predict their reactivity in a specific transformation based on calculated molecular descriptors. For instance, a study on the acute toxicity of halogenated phenols used DFT-calculated quantum chemical descriptors to build a QSAR model researchgate.net. Similar approaches could be used to predict the reactivity of this compound in various organic reactions. These models are particularly useful in fields like environmental science and drug discovery for screening large numbers of compounds for desired properties.

Conformational Analysis and Stereoelectronic Effects of Halogen Substituents

The key interaction influencing the rotational barrier of the methyl group is its proximity to the ortho-substituent, the chlorine atom at the C2 position. The rotation around the C1-C(methyl) bond leads to different spatial arrangements of the methyl hydrogens with respect to the C2-chloro and C6-hydrogen substituents. These arrangements, or conformations, can be described by the dihedral angle between a C-H bond of the methyl group and the C1-C2 bond of the ring.

Steric and Electronic Influences on Rotational Barriers

The rotational barrier in substituted toluenes is a composite of several effects. Steric hindrance, arising from the repulsive van der Waals interactions between the methyl hydrogens and the ortho substituents, is a major contributor. Electronic effects, including hyperconjugation and dipole-dipole interactions, also play a crucial role and are often categorized as stereoelectronic effects because their magnitude is dependent on the specific three-dimensional arrangement of orbitals.

In this compound, the methyl group is flanked by a chlorine atom at the C2 position and a hydrogen atom at the C6 position. The van der Waals radius of chlorine (1.75 Å) is significantly larger than that of hydrogen (1.20 Å), leading to a more pronounced steric clash between the methyl group and the C2-chlorine substituent compared to the C6-hydrogen. wikipedia.orgschoolmykids.com This asymmetry in steric hindrance is the primary determinant of the preferred conformation.

The table below summarizes the key atomic properties influencing these interactions.

Atomvan der Waals Radius (Å)Pauling Electronegativity
Hydrogen (H)1.202.20
Carbon (C)1.702.55
Chlorine (Cl)1.753.16
Iodine (I)1.982.66

Data sourced from multiple references. wikipedia.orgschoolmykids.comsciencenotes.orgperiodictable.com

Predicted Conformational Preferences

Computational studies on simpler, related molecules such as o-chlorotoluene provide a basis for predicting the conformational energetics of this compound. researchgate.netrsc.org For o-chlorotoluene, the barrier to methyl rotation is significantly higher than in unsubstituted toluene, primarily due to the steric hindrance from the ortho-chlorine atom.

The potential energy surface for the methyl rotation in this compound is expected to be dominated by a three-fold potential, with three energy minima (staggered conformations) and three energy maxima (eclipsed conformations) per 360° rotation. The most stable conformation is predicted to be one where one C-H bond of the methyl group is anti-periplanar (180°) to the bulky C2-Cl bond, thus minimizing steric repulsion. In this staggered arrangement, the other two C-H bonds would flank the C2-Cl and C6-H bonds.

Conversely, the highest energy conformation (rotational transition state) would occur when a methyl C-H bond eclipses the C2-Cl bond. The steric repulsion in this conformation is maximized. A secondary, lower-energy transition state would occur when a C-H bond eclipses the C6-H bond.

The following table outlines the predicted stable and transition state conformations for the methyl group rotation in this compound, with the dihedral angle defined as H-C(methyl)-C1-C2.

ConformationDihedral Angle (H-C-C-C2)Dominant InteractionPredicted Relative Energy
Staggered (Global Minimum)~60°, 180°, 300°Minimized steric repulsion between C-H and C-ClMinimum
Eclipsed (Global Maximum)Maximized steric repulsion between C-H and C-ClMaximum
Eclipsed (Local Maximum)120°, 240°Eclipsing interaction between C-H and C-H (at C6)Intermediate Maximum

Stereoelectronic Effects of Halogen Substituents

Beyond simple steric bulk, the electronic nature of the halogen substituents introduces more subtle stereoelectronic effects. The electron-withdrawing chlorine and iodine atoms decrease the electron density in the benzene (B151609) ring through the inductive (-I) effect. quora.commsu.edu This can influence the hyperconjugative interaction between the methyl C-H σ bonds and the ring's π* antibonding orbitals.

The stability of a given conformation is influenced by the alignment of the donor (C-H σ orbital) and acceptor (ring π* or C-Cl σ* orbital) orbitals. The optimal anti-periplanar alignment for such interactions occurs in staggered conformations. The presence of multiple, strongly electronegative halogens is expected to lower the energy of the ring's π* orbitals and the C-Cl σ* orbital, potentially strengthening these stabilizing hyperconjugative interactions when the geometry is favorable. However, in the case of an ortho-substituted toluene, repulsive steric interactions generally dominate over these more subtle attractive orbital interactions in determining the rotational barrier. rsc.org The trend in methyl rotation barriers for ortho-halogenated toluenes, which increases with the size of the halogen (F < Cl < Br < I), strongly supports the predominance of steric repulsion. rsc.org

Based on data for related compounds, a semi-quantitative estimation of the rotational barrier can be made.

CompoundOrtho-SubstituentExperimental/Calculated Rotational Barrier (cm⁻¹)Primary Contributing Factors
TolueneH~5Low steric hindrance, primarily electronic effects
o-ChlorotolueneCl~444Significant steric hindrance from Chlorine
This compoundClPredicted: > 450Strong steric hindrance from C2-Cl; minor electronic perturbation from C3-Cl and C5-I

Data for toluene and o-chlorotoluene from literature. researchgate.netresearchgate.net The prediction for this compound is an estimate based on these data.

Advanced Applications and Future Research Directions in Organic Synthesis

Application as a Precursor for Complex Molecular Architectures

The trifunctional nature of 2,3-dichloro-5-iodotoluene, possessing three distinct halogen atoms on a toluene (B28343) ring, renders it a highly valuable precursor for the synthesis of intricate molecular structures. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, stepwise functionalization, providing a programmable route to complexity.

Building Blocks for Drug Discovery and Agrochemical Research

In the realms of medicinal chemistry and agrochemical development, the precise arrangement of substituents on an aromatic core is paramount for biological activity. This compound serves as a foundational building block, offering multiple points for diversification. The carbon-iodine bond is particularly amenable to a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, alkynyl, and amino moieties.

Subsequent modifications at the less reactive chloro positions can be achieved under more forcing conditions, enabling the synthesis of a diverse library of compounds from a single starting material. This stepwise approach is highly advantageous in structure-activity relationship (SAR) studies, where systematic structural modifications are required to optimize biological efficacy. For instance, the dichlorinated phenyl moiety is a common feature in a number of bioactive molecules, and the ability to further functionalize this core via the iodo group presents a powerful strategy for the discovery of new therapeutic agents and crop protection chemicals. A notable example of a complex bioactive molecule containing a dichlorinated phenyl group is MGL-3196, a highly selective thyroid hormone receptor β agonist. nih.gov

Table 1: Potential Cross-Coupling Reactions at the C-I Bond of this compound
Reaction TypeCoupling PartnerIntroduced MoietyPotential Application
Suzuki CouplingArylboronic acid/esterAryl groupBiaryl synthesis for pharmaceuticals
Sonogashira CouplingTerminal alkyneAlkynyl groupSynthesis of conjugated materials and probes
Buchwald-Hartwig AminationAmineAmino groupIntroduction of nitrogen-containing heterocycles
Heck CouplingAlkeneVinyl groupElaboration of side chains

Synthesis of Novel Heterocyclic and Polycyclic Compounds

The strategic positioning of the halogen atoms in this compound can be exploited to direct the synthesis of novel heterocyclic and polycyclic aromatic compounds. researchgate.net Intramolecular cyclization reactions, following initial functionalization at the iodo position, can lead to the formation of fused ring systems. For example, the introduction of a suitable ortho-substituent via a coupling reaction could be followed by a palladium-catalyzed C-H activation/cyclization to construct a new ring.

Furthermore, the di-chloro substitution pattern can influence the regioselectivity of subsequent reactions, enabling the synthesis of specific isomers that might be difficult to access through other routes. The development of new synthetic methodologies that leverage the unique reactivity of this substrate could lead to the discovery of novel scaffolds for materials science and medicinal chemistry. The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. heteroletters.orgjmchemsci.comgoogle.comresearchgate.net

Development of Novel Reagents and Catalysts from this compound

The presence of a reactive iodine atom on the this compound scaffold makes it an excellent candidate for the development of specialized reagents and catalysts with tailored properties.

Precursors for Specific Hypervalent Iodine Reagents

Hypervalent iodine compounds are widely recognized as versatile and environmentally benign oxidizing agents in organic synthesis. organic-chemistry.orgwikipedia.orgacs.org The iodo group of this compound can be readily oxidized to higher valence states to generate a range of hypervalent iodine reagents. The presence of the two chlorine atoms would significantly influence the electronic properties of the resulting reagent, potentially leading to enhanced reactivity or selectivity compared to their non-chlorinated analogs.

For example, oxidation of this compound could yield a (diacetoxyiodo) derivative, which could then be used in a variety of oxidative transformations. The electron-withdrawing nature of the chlorine atoms is expected to increase the electrophilicity of the iodine center, potentially leading to faster reaction rates and the ability to oxidize more challenging substrates. The development of such tailored reagents is a promising area of research. arkat-usa.org

Table 2: Potential Hypervalent Iodine Reagents Derived from this compound
Reagent TypeGeneral StructurePotential Application
(Diacetoxyiodo)areneArI(OAc)₂Oxidation of alcohols and phenols
(Dichloroiodo)areneArICl₂Chlorination of alkenes and alkynes
Iodonium (B1229267) Salts[Ar₂I]⁺X⁻Arylation reactions
IodoxyareneArIO₂Powerful oxidizing agent

Exploration of Tunable Reactivity for Selectivity Enhancement

The electronic environment of the aromatic ring in this compound can be systematically modified to fine-tune the reactivity of derived reagents and catalysts. By introducing either electron-donating or electron-withdrawing groups at the positions amenable to substitution (primarily via the iodo group), it is possible to modulate the reactivity of the molecule. This "tuning" can be harnessed to achieve enhanced selectivity in a variety of chemical transformations.

For instance, in the context of hypervalent iodine reagents, a more electron-deficient aromatic backbone generally leads to a more reactive reagent. Conversely, the introduction of electron-donating groups could temper the reactivity, potentially leading to higher selectivity for a desired transformation over side reactions. This ability to rationally design reagents with specific reactivity profiles is a key goal in modern organic synthesis.

Emerging Research Areas in Organohalogen Chemistry

The study of polyhalogenated aromatic compounds like this compound is central to emerging research areas within organohalogen chemistry. One such area is the development of halogen-bonding-based catalysts and self-assembling systems. The iodine and chlorine atoms on the ring can act as halogen bond donors, interacting with Lewis basic sites on other molecules. This non-covalent interaction can be used to direct the stereochemical outcome of reactions or to construct complex supramolecular architectures.

Furthermore, the unique substitution pattern of this compound makes it an interesting substrate for studying the mechanisms of halogen dance reactions and other isomerizations. A deeper understanding of these processes can lead to the development of novel synthetic routes to other valuable halogenated building blocks. The continued exploration of the chemistry of such polyfunctionalized molecules will undoubtedly uncover new reactions and applications, further expanding the synthetic chemist's toolkit.

Photoredox Catalysis and Light-Mediated Transformations

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, utilizing light energy to facilitate chemical reactions. This approach relies on photocatalysts, such as metal complexes or organic dyes, that absorb visible light and convert it into chemical energy by engaging in single-electron transfer (SET) processes with organic substrates. This generates highly reactive radical intermediates under exceptionally mild conditions, enabling a wide array of chemical transformations.

Halogenated organic compounds are fundamental building blocks in contemporary organic synthesis, serving as key intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. The application of photoredox catalysis to these compounds opens new avenues for their functionalization. For instance, light-mediated processes can initiate the formation of aryl radicals from aryl halides, which can then participate in various bond-forming reactions. While specific photoredox reactions involving this compound are not extensively documented, the principles of this technology suggest several potential applications. These include:

Cross-Coupling Reactions: The carbon-iodine bond is susceptible to photocatalytic activation, which could enable coupling reactions with various partners (e.g., boronic acids, amines, thiols) to introduce new functional groups at the 5-position of the toluene ring.

C-H Functionalization: Light-mediated hydrogen atom transfer (HAT) processes could potentially activate the methyl group for subsequent reactions.

Reductive Dehalogenation: Selective removal of one or more halogen atoms could be achieved under specific photocatalytic conditions, providing access to different chlorinated or iodinated toluene derivatives.

The use of visible light as a traceless reagent and the mild reaction conditions make photoredox catalysis a highly attractive method for the late-stage functionalization of complex molecules. For example, the photooxidation of toluene to benzyl alcohol and benzaldehyde has been demonstrated using catalysts that are active with visible light.

Electrochemical Methods in Halogenated Compound Synthesis

Organic electrosynthesis represents a green and efficient alternative to conventional chemical methods by using electricity as a driving force for redox reactions. This technique avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner reaction profiles and reduced waste.

Electrochemical methods are particularly well-suited for the synthesis and transformation of halogenated compounds. Halogenation can be achieved through the anodic oxidation of halide ions (e.g., Cl⁻, I⁻) to generate reactive halogenating species in situ. Conversely, cathodic reduction can be employed for selective dehalogenation. For a molecule like this compound, electrochemical approaches could be relevant in several ways:

Synthesis of Precursors: The electrochemical reduction of a precursor like 2,5-dichloronitrobenzene to 2,5-dichloroaniline demonstrates the utility of this method in preparing key intermediates for more complex halogenated structures.

Direct Halogenation: Controlled potential electrolysis could be used to introduce halogen atoms onto a toluene scaffold with high regioselectivity, potentially offering a direct route to polychlorinated or iodo-chloro substituted aromatics.

Flow Electrochemistry: The use of continuous-flow electrochemical reactors offers significant advantages in terms of safety, scalability, and precise control over reaction parameters. This is especially beneficial when dealing with hazardous intermediates, as demonstrated in the generation of (difluoroiodo)arenes.

The choice of electrode material and solvent system is critical for controlling the outcome of electrochemical reactions. For example, the use of a Boron-Doped Diamond (BDD) electrode in combination with a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can prevent solvent oxidation and decrease the nucleophilicity of substrates, thereby influencing the reaction pathway.

Biocatalytic Transformations of Halogenated Arenes

Biocatalysis, which employs enzymes to perform chemical transformations, offers unparalleled selectivity and efficiency under mild, environmentally benign conditions. In the context of halogenated arenes, two main classes of enzymes are of particular interest: halogenases and dehalogenases.

Halogenases: These enzymes catalyze the incorporation of halogen atoms into organic molecules. Flavin-dependent halogenases (FDHs), for instance, are known to perform electrophilic halogenation on a variety of aromatic substrates, offering a green alternative to traditional chemical halogenation methods.

Dehalogenases: These enzymes are capable of cleaving carbon-halogen bonds and are crucial in the biodegradation of halogenated environmental pollutants. Their applications in industrial biocatalysis include the synthesis of chiral intermediates and the detoxification of chemical waste streams. The enzymatic removal of a halogen from a molecule like this compound could provide a highly selective route to less halogenated derivatives without the use of harsh chemical reagents.

The remarkable diversity of these enzymes allows for a wide range of reactions, from simple aromatic substitutions to complex, stereoselective C-H functionalizations. While the direct enzymatic transformation of this compound is a subject for future research, the existing knowledge on dehalogenating enzymes suggests significant potential for their application in the selective modification of such polychlorinated aromatic compounds.

Table 1: Comparison of Advanced Synthesis & Transformation Methods for Halogenated Arenes

FeaturePhotoredox CatalysisElectrochemical MethodsBiocatalytic Transformations
Energy Source Visible LightElectricityChemical (Substrate)
Key Principle Single-Electron Transfer (SET)Anodic Oxidation / Cathodic ReductionEnzyme-Substrate Interaction
Typical Reagents Photocatalyst (metal complex or organic dye)Electrolyte, ElectrodeEnzymes (Halogenases, Dehalogenases)
Reaction Conditions Mild, often room temperatureControlled potential/currentMild (physiological pH, temp.)
Key Advantages High selectivity, mild conditions, access to unique reactive intermediates.Reagent-free redox, high atom economy, scalability (flow).Unparalleled chemo-, regio-, and stereoselectivity; green conditions.
Potential Applications Cross-coupling, C-H functionalization, dehalogenation.Direct halogenation, dehalogenation, synthesis of precursors.Selective halogenation and dehalogenation, synthesis of chiral compounds.

Q & A

Q. What are the standard synthetic routes for preparing 2,3-Dichloro-5-iodotoluene, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation of a toluene derivative. A common approach is sequential electrophilic substitution, where iodine is introduced first due to its lower reactivity compared to chlorine. For example:

Iodination : Use iodine monochloride (ICl) in acetic acid at 40–60°C to achieve regioselective iodination at the 5-position .

Chlorination : Employ FeCl₃ as a catalyst with Cl₂ gas at 0–5°C to introduce chlorine atoms at the 2- and 3-positions .
Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., excess ICl for complete iodination) and temperature control to minimize side products. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Expect aromatic protons as a singlet or doublet (δ 7.1–7.5 ppm). Chlorine and iodine substituents deshield adjacent protons .
  • ¹³C NMR : Look for carbons adjacent to halogens (C-Cl: ~125–135 ppm; C-I: ~95–105 ppm) .
  • Mass Spectrometry (MS) : The molecular ion (M⁺) at m/z 316 [M]⁺ confirms the molecular formula. Fragmentation patterns (e.g., loss of I• or Cl•) validate substituent positions .
  • FT-IR : C-Cl and C-I stretches appear at 550–650 cm⁻¹ and 500–600 cm⁻¹, respectively .

Q. How does the steric and electronic influence of iodine and chlorine substituents affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The bulky iodine atom at the 5-position hinders nucleophilic attack, making Suzuki-Miyaura couplings challenging. Use Pd(PPh₃)₄ with aryl boronic acids in THF at 80°C to enhance reactivity .
  • Electronic Effects : Electron-withdrawing chlorine atoms deactivate the ring, requiring stronger bases (e.g., Cs₂CO₃) for Buchwald-Hartwig aminations. Monitor regioselectivity via computational modeling (DFT) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity in electrophilic substitutions)?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for different substitution pathways. For example, iodine’s polarizability may stabilize certain intermediates, overriding steric expectations .

Q. What strategies can mitigate degradation of this compound under acidic or photolytic conditions?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies (ICH Q1A guidelines):
  • Acidic Conditions : Expose to 0.1M HCl at 40°C; analyze by HPLC for dehalogenation products (e.g., toluene derivatives).
  • Photolysis : Use a UV chamber (λ = 254 nm) and monitor via LC-MS for iodobenzene formation .
  • Stabilizers : Add radical scavengers (e.g., BHT) or store in amber vials under inert gas (N₂) to suppress free-radical pathways .

Q. How can isotopic labeling (e.g., ¹²⁷I → ¹²⁵I) be applied to study metabolic or environmental fate of this compound?

  • Methodological Answer :
  • Synthesis of Labeled Analog : Replace natural iodine with ¹²⁵I via halogen exchange (e.g., using Na¹²⁵I and CuI catalyst) .
  • Tracing Studies : Administer the labeled compound in in vitro models (e.g., liver microsomes) and track metabolites via radio-TLC or gamma counting. Compare degradation pathways with computational predictions (e.g., MetaSite) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra (e.g., unexpected FT-IR peaks)?

  • Methodological Answer :
  • Harmonic vs. Anharmonic Calculations : DFT often assumes harmonic oscillations, while experimental spectra include anharmonic effects. Use VPT2 (Vibrational Perturbation Theory) for corrections .
  • Isotopic Splitting : Check for natural abundance of ³⁵Cl/³⁷Cl (75%/25%) and ¹²⁷I (100%), which may split peaks in high-resolution spectra .

Q. What statistical frameworks are robust for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer :
  • Probit Analysis : Fit sigmoidal curves to mortality data (e.g., LD₅₀ determination in Daphnia magna assays). Use R packages (e.g., drc) for nonlinear regression .
  • Bayesian Hierarchical Models : Account for batch-to-batch variability in synthetic samples by incorporating random effects in JAGS or Stan .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in cross-disciplinary research?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing and reactions .
  • Waste Disposal : Halogenated waste must be segregated and treated with NaHCO₃ to neutralize acidic byproducts before disposal .

Further Reading and Data Sources

  • Reliable Databases : PubChem (experimental spectral data) , NIST Chemistry WebBook (reference spectra) .

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Reactant of Route 1
2,3-Dichloro-5-iodotoluene
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Reactant of Route 2
2,3-Dichloro-5-iodotoluene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.